(Z)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-29-17-3-2-4-18-20(17)22-21(30-18)24-13-11-23(12-14-24)19(26)10-7-15-5-8-16(9-6-15)25(27)28/h2-10H,11-14H2,1H3/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAABDPIOGSDEEP-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, along with related derivatives.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives and piperazine. Key steps in the synthesis include:
- Formation of the Benzothiazole Ring : Utilizing 4-methoxybenzothiazole as a precursor.
- Piperazine Substitution : Introducing piperazine moieties to enhance biological activity.
- Final Coupling Reaction : The final product is obtained through a condensation reaction involving nitrophenyl derivatives.
Anticancer Activity
Several studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been reported to induce apoptosis in various cancer cell lines, with IC50 values indicating potent cytotoxicity:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.0 | MCF-7 |
| Compound B | 3.5 | HeLa |
| (Z)-1... | 4.2 | A549 |
This data suggests that the presence of the benzothiazole and piperazine moieties contributes to the observed anticancer activity.
Antimicrobial Activity
Research has shown that similar compounds possess antimicrobial properties against various pathogens. For example, studies have indicated that derivatives with the benzothiazole structure can inhibit bacterial growth:
| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
The mechanisms underlying the biological activities of this compound are believed to involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells.
- Disruption of Membrane Integrity : Antimicrobial activity is thought to arise from disruption of bacterial cell membranes.
Case Studies
A notable study evaluated a series of benzothiazole-piperazine derivatives for their anticancer effects on various human cancer cell lines. The study highlighted:
- Compound X : Showed significant inhibition of tumor growth in xenograft models.
- Compound Y : Induced apoptosis via mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of α,β-unsaturated ketones with heterocyclic substituents.
Table 1: Structural and Functional Comparison
Key Findings
Electronic Effects: The nitro group in the target compound confers stronger electron-withdrawing effects compared to fluorine or chlorine substituents in analogs. This may enhance its reactivity in nucleophilic addition reactions or interactions with electron-rich biological targets .
Piperazine-linked triazolones () demonstrate antiparasitic activity, highlighting the importance of the piperazine scaffold in diverse pharmacological applications .
Synthetic Challenges: The Z-configuration in the enone system requires precise stereochemical control during synthesis, unlike fluorine- or chlorine-substituted analogs where stereochemistry is less critical .
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing (Z)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one?
- Answer: Synthesis typically involves multi-step reactions, including condensation of the benzothiazole-piperazine moiety with the nitro-substituted propenone derivative. Key parameters include:
- Temperature control : Reactions are often conducted under reflux (e.g., 80–100°C) to accelerate kinetics while avoiding decomposition .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol ensures high purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?
- Answer: A combination of spectroscopic and chromatographic methods is critical:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., Z-configuration of the propenone group) and substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways .
- HPLC : Purity assessment (>98%) and stability monitoring under varying pH/temperature conditions .
Q. What preliminary biological activities are associated with this compound, and how are they assessed?
- Answer: Initial screens focus on:
- Anticancer activity : Cytotoxicity assays (e.g., MTT) against cancer cell lines (IC₅₀ values reported in μM range), with mechanistic studies (apoptosis via caspase-3 activation) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify target engagement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Answer: SAR strategies include:
- Substituent variation : Modifying the methoxy group on the benzothiazole or nitro group on the phenyl ring to alter electron density and steric effects .
- Stereochemical probes : Synthesizing (E)-isomers or chiral analogs to evaluate configuration-dependent activity .
- Pharmacophore modeling : Computational tools (e.g., molecular docking) predict interactions with targets like EGFR or tubulin .
Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
- Answer: Discrepancies arise from assay conditions or cell line heterogeneity. Mitigation approaches:
- Standardized protocols : Use clinically relevant cell lines (e.g., HepG2, MCF-7) with controlled passage numbers .
- Dose-response validation : Repeat assays with independent replicates and orthogonal methods (e.g., ATP-based viability assays) .
- Metabolic stability testing : Evaluate compound degradation in cell culture media using LC-MS .
Q. What crystallographic techniques are suitable for determining the 3D structure of this compound?
- Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) is ideal:
- Crystallization : Slow evaporation from DMSO/water mixtures yields diffraction-quality crystals .
- Data collection : High-resolution (<1.0 Å) datasets at synchrotron facilities improve accuracy .
- Validation : R-factor analysis and electron density maps confirm bond lengths/angles .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Answer: Stability studies involve:
- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC for degradation products (e.g., hydrolysis of the enone group) .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation kinetics under ICH Q1B guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
